2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide
Description
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide is a complex organic compound that features a triazolopyrazine core
Properties
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-5-20(22(30)25-19-9-7-6-8-16(19)3)32-24-27-26-21-23(31)28(12-13-29(21)24)18-11-10-15(2)17(4)14-18/h6-14,20H,5H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTRKDOVNXMFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Thioether Formation:
Amide Formation: The final step involves the coupling of the intermediate with o-tolylbutanamide under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. The triazolopyrazine core can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Molecules featuring thioether groups.
Amide-Containing Compounds: Compounds with amide functionalities.
Uniqueness
The uniqueness of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
The compound 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide , also referred to as G802-0279, belongs to a class of compounds that exhibit significant biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of G802-0279 is , with a molecular weight of 435.51 g/mol. The compound features a triazole ring which is known for its diverse biological applications.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.51 g/mol |
| LogP (Partition Coefficient) | 2.201 |
| Water Solubility (LogSw) | -2.75 |
| Polar Surface Area | 68.698 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Numerous studies have indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. In particular, G802-0279 has been evaluated for its efficacy against various pathogens.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of related compounds, it was found that the presence of specific substituents significantly enhanced activity against common bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) indicated that modifications at the N-1 position of the triazole ring can lead to increased potency.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against K. pneumoniae |
|---|---|---|
| G802-0279 | 32 | 16 |
| Control Compound | 64 | 32 |
Anti-inflammatory Properties
The anti-inflammatory potential of G802-0279 has also been explored. Research indicates that compounds with a triazole scaffold can inhibit pro-inflammatory cytokines and pathways.
G802-0279 may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which plays a crucial role in the expression of inflammatory mediators.
Anticancer Potential
Emerging studies suggest that compounds similar to G802-0279 show promise in cancer therapy. The triazole ring is often associated with anticancer activity due to its ability to interfere with cellular proliferation and induce apoptosis.
Research Findings
In vitro studies have demonstrated that G802-0279 can inhibit cancer cell lines, suggesting its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
Q & A
Q. What synthetic strategies are optimal for constructing the triazolopyrazine core in this compound?
The triazolopyrazine core is synthesized via cyclization reactions using hydrazine derivatives and alkynyl precursors under catalytic conditions. Key steps include:
- Hydrazine-Alkyne Cyclization : Reacting 3-hydrazinopyrazin-2-one derivatives with alkynes (e.g., propargyl alcohol) in the presence of catalysts like Cu(I) or Pd(II) to form the triazolopyrazine ring .
- Functionalization : Post-cyclization, sulfanyl and butanamide groups are introduced via nucleophilic substitution or thiol-ene coupling. For example, thiol-containing intermediates react with bromoacetamide derivatives in DMF at 80–100°C . Critical Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield. Purity is verified via HPLC (>95%) and NMR (e.g., absence of unreacted hydrazine peaks at δ 4.5–5.0 ppm) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use orthogonal analytical methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in the 3,4-dimethylphenyl group at δ 6.8–7.2 ppm; butanamide NH at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks (e.g., [M+H]⁺) with theoretical values (error < 2 ppm) .
- HPLC-PDA : Ensure >95% purity by monitoring UV absorption at λ = 254 nm .
Q. What in vitro assays are recommended to screen for biological activity?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
- Enzyme Inhibition : Test against COX-2 or LOX enzymes using fluorometric assays. Compare inhibition (%) to known inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify Substituents : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter electronic effects on the triazolopyrazine core. Assess changes in IC₅₀ values .
- Vary Sulfanyl Linkers : Test ethylene vs. propylene spacers to optimize binding to hydrophobic enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
- Data Analysis : Employ multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .
Q. What experimental designs address contradictory data between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). Poor solubility (<10 µg/mL) may explain in vivo inefficacy .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. Compare AUC(0–24h) in rodent models .
- Target Engagement Studies : Apply PET imaging with radiolabeled analogs to verify target binding in vivo .
Q. How can researchers resolve discrepancies in enzyme inhibition data across studies?
- Assay Standardization : Use identical buffer conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant human COX-2).
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters .
- Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers and consensus trends .
Methodological Challenges
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during cyclization steps, reducing side products (e.g., over-oxidized sulfanyl groups) .
- DoE Optimization : Use factorial designs to identify critical parameters (e.g., catalyst concentration, residence time) for maximizing yield .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) for gram-scale batches .
Q. How can computational tools guide the design of derivatives with improved metabolic stability?
- ADMET Prediction : Use SwissADME or ADMETLab to predict CYP450 metabolism sites. Methylate or fluorinate labile positions (e.g., para to sulfanyl groups) .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Modify structures to block major oxidation pathways (e.g., adding steric hindrance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
